Methyl 1-(4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a 4-fluorobenzyl group at the N1 position, a trifluoromethyl (CF₃) group at C5, and a methyl ester at C3 (Figure 1). The compound’s structure combines electron-withdrawing substituents (CF₃ and fluorine) with a lipophilic benzyl group, which may enhance metabolic stability and target binding .
Properties
Molecular Formula |
C13H10F4N2O2 |
|---|---|
Molecular Weight |
302.22 g/mol |
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |
InChI Key |
XTDVCOVFBYQCRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Method
This approach involves forming the pyrazole ring through condensation reactions between hydrazines and carbonyl precursors, followed by functionalization.
Mechanistic Insight :
The condensation step forms the pyrazole ring via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization. Trifluoromethylation occurs through electrophilic substitution at the pyrazole’s 5-position, while the fluorobenzyl group is introduced via alkylation.
Cycloaddition-Based Synthesis
Cycloaddition reactions offer regioselective control for constructing the pyrazole scaffold.
Copper-Catalyzed Cycloaddition
This method leverages sydnones and trifluoropropenes to build the pyrazole core.
Advantages :
-
High regioselectivity for 4-trifluoromethyl substitution.
Optimized Multi-Step Routes
Industrial-scale synthesis requires streamlined protocols minimizing purification steps.
One-Pot Three-Step Protocol
A sequential approach combining Sonogashira coupling, desilylation, and azide-alkyne cycloaddition (CuAAC) has been adapted for analogous compounds.
Challenges :
Comparative Analysis of Key Methods
| Method | Regioselectivity | Yield | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Condensation-Cyclization | Moderate | 60–75% | Moderate | High (acid/base stable) |
| Copper-Catalyzed Cycloaddition | High | 75–80% | Good | Moderate (sensitive to Cu) |
| One-Pot Multi-Step | Variable | 70–85% | Poor (purification steps) | Low (air/moisture sensitive) |
Critical Reaction Parameters
Solvent Selection
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is , with a molecular weight of approximately 302.22 g/mol. The structure features a pyrazole ring with trifluoromethyl and fluorobenzyl substituents, which contribute to its unique chemical reactivity and biological activity.
Anticancer Properties
Research indicates that pyrazole derivatives, including methyl 1-(4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, exhibit significant anticancer potential. Case studies have demonstrated the ability of this compound to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance:
- Study Reference : In vitro studies showed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through the mitochondrial pathway .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly its role as an inhibitor of pro-inflammatory cytokines. Key findings include:
- Mechanism of Action : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition results in reduced levels of inflammatory mediators such as TNF-alpha and IL-6 in stimulated macrophages .
- Case Study : A study demonstrated that treatment with this compound significantly decreased inflammation in animal models of arthritis, suggesting its potential for therapeutic use in chronic inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics due to its lipophilic nature, attributed to the trifluoromethyl group .
- Toxicity Assessments : Toxicological studies have indicated moderate toxicity levels at high concentrations, necessitating further investigation into dose-dependent effects .
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The trifluoromethyl group at C5 is a key feature shared with several analogs. For example:
- Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate () replaces the 4-fluorobenzyl group with a 4-chlorophenyl and positions the carboxylate at C4.
- Methyl 5-(3-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate () substitutes the trifluoromethyl group with an iodine atom and adds a methylsulfonyl group. Iodine’s bulkiness and polarizability could enhance radiopharmaceutical utility but reduce solubility .
The 4-fluorobenzyl group distinguishes the target compound from analogs like Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (), which places the fluorine on the phenyl ring rather than the benzyl chain. This positional difference impacts steric interactions and electronic distribution .
Table 1: Substituent Comparison of Selected Pyrazole Derivatives
Ester Group Variations
The methyl ester in the target compound contrasts with ethyl esters in analogs such as Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (). Ethyl esters generally exhibit slower hydrolysis rates in vivo, extending half-life but possibly reducing bioavailability compared to methyl esters .
Positional Isomerism of Carboxylate Groups
The C3 carboxylate in the target compound differs from C5-carboxylate analogs like Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (). Positional changes can disrupt molecular interactions with biological targets; for instance, C3 carboxylates may better align with active-site residues in enzymes like cyclooxygenase-2 (COX-2) .
Biological Activity
Methyl 1-(4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C12H10F4N2O2
- Molecular Weight : 306.22 g/mol
- CAS Number : 251925-08-3
The compound features a pyrazole core substituted with a trifluoromethyl group and a 4-fluorobenzyl moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research has indicated that compounds within the pyrazole class exhibit anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against human tumor cell lines such as HeLa and A375, with IC50 values in the micromolar range. This suggests that the compound may inhibit cellular proliferation effectively, potentially through apoptosis induction or cell cycle arrest mechanisms .
Enzyme Inhibition
Another critical area of biological activity for this compound is its potential as an enzyme inhibitor. Pyrazole derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
- Research Findings : One study reported that similar pyrazole compounds selectively inhibited CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively, indicating strong selectivity and potency . Such inhibition could lead to therapeutic applications in cancer treatment by preventing tumor growth.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Core : Utilizing hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Introducing trifluoromethyl and fluorobenzyl groups through electrophilic aromatic substitution.
The synthetic pathways are essential for enhancing the compound's biological activity by optimizing substituent effects on the pyrazole core .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary studies suggest that many pyrazole derivatives exhibit lower toxicity levels compared to traditional chemotherapeutics, making them attractive candidates for drug development.
- Safety Data : The compound has been categorized under substances that may cause skin irritation; therefore, proper handling precautions are recommended during laboratory synthesis and experimentation .
Table: Summary of Biological Activities
Q & A
Q. What are common synthetic routes for Methyl 1-(4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate?
The compound is synthesized via multi-step protocols involving condensation reactions and functional group transformations. For example, trifluoromethyl groups are typically introduced using reagents like trifluoromethyl chloride, as seen in analogous pyrazole syntheses . Key steps include:
- Core template assembly : Formation of the 1,5-diarylpyrazole scaffold via cyclocondensation of hydrazines with β-keto esters or acrylates.
- Substituent introduction : Fluorobenzyl groups are added via nucleophilic substitution or alkylation under basic conditions.
- Esterification : Final carboxylate ester formation using methanol and acid catalysts .
Q. How is the compound’s structural elucidation performed using crystallography?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard. Key parameters include:
- Data collection: Monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement: SHELXL refines positional and anisotropic displacement parameters, achieving R-factors < 0.05 for high-resolution datasets .
- Validation: Tools like PLATON check for voids, hydrogen bonding, and π-π interactions .
Q. What analytical techniques ensure purity and structural fidelity?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities.
- NMR : (δ = -60 to -70 ppm for CF) and (δ = 5.2–5.5 ppm for benzyl CH) confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da accuracy) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic optimization involves:
- Catalyst screening : Pd/C or CuI for cross-couplings, achieving >80% yields in trifluoromethylation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for fluorobenzyl incorporation .
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30 min at 120°C) while minimizing decomposition .
Q. How are crystallographic data contradictions resolved during refinement?
Discrepancies in electron density maps or thermal parameters are addressed by:
- Twinned data handling : SHELXL’s TWIN/BASF commands model twin fractions in non-merohedral cases .
- Disorder modeling : Partial occupancy refinement for overlapping substituents (e.g., fluorobenzyl rotamers) .
- Hydrogen bonding networks : Restraints applied to O–H⋯N and C–H⋯F interactions to stabilize geometry .
Q. What strategies guide molecular docking studies for biological activity prediction?
- Target selection : Prioritize enzymes with pyrazole-binding pockets (e.g., factor Xa, carbonic anhydrases) .
- Docking software : AutoDock Vina or Glide (Schrödinger) with grid boxes centered on active sites.
- Binding affinity validation : MD simulations (100 ns) assess stability of docked poses, with RMSD < 2.0 Å indicating robust interactions .
Q. How is regioselectivity controlled during pyrazole ring formation?
Regioselectivity depends on:
- Electronic effects : Electron-withdrawing groups (e.g., CF) direct nucleophilic attack to the C-5 position .
- Steric hindrance : Bulky substituents at C-1 (e.g., 4-fluorobenzyl) favor linear cyclization pathways .
- Catalytic additives : Lewis acids (ZnCl) promote kinetic control over thermodynamic product distributions .
Q. How are isomerization byproducts characterized and mitigated?
- Chromatographic separation : Preparative TLC or HPLC isolates regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).
- Spectroscopic differentiation : chemical shifts distinguish CF positions (δ = 120–125 ppm for C-5 vs. δ = 110–115 ppm for C-3) .
- Reaction quenching : Rapid cooling (-20°C) prevents thermal rearrangement post-synthesis .
Q. What safety protocols are critical for handling fluorinated pyrazoles?
Q. How does the compound’s electronic profile influence its reactivity?
Computational studies (DFT, B3LYP/6-31G*) reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
